molecular formula C14H10N2O2S2 B5539396 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide

Cat. No. B5539396
M. Wt: 302.4 g/mol
InChI Key: HOBNPMTXALDUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide, also known as OTET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the group of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is not fully understood. However, it is believed that the thiosemicarbazone moiety of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is responsible for its biological activity. Thiosemicarbazones are known to chelate metal ions, which can lead to the disruption of cellular processes. Additionally, thiosemicarbazones have been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains. Additionally, 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is its ease of synthesis. Additionally, 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has been shown to have a variety of biological activities, which makes it a versatile compound for scientific research. However, one limitation of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is its potential toxicity. Further studies are needed to determine the safety of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide for use in humans.

Future Directions

There are many potential future directions for the study of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide. One area of research could be the development of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide-based fluorescent probes for the detection of metal ions in biological samples. Additionally, 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide could be further studied for its potential use in cancer therapy. Further studies are also needed to determine the safety and efficacy of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide for use in humans.

Synthesis Methods

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide can be synthesized by the reaction of ethyl 2-bromoacetate with 2-hydroxyacetophenone in the presence of potassium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then reacted with thiosemicarbazide in the presence of sodium hydroxide and acetic acid to yield 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide. The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has also been studied for its potential use as a chelating agent for metal ions. Additionally, 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c15-12(19)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)18-14(9)17/h1-5,7H,6H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNPMTXALDUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide

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